2,3,4,7-Tetramethylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of four methyl groups at the 2, 3, 4, and 7 positions of the benzothiophene ring makes this compound unique. Benzothiophenes are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3,4,7-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of aryl sulfides in the presence of catalysts. For instance, the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum oxide (Pd/Al) as a catalyst at high temperatures is a known method . Another method involves the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles .
Industrial Production Methods
Industrial production of benzo[b]thiophene derivatives often involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is common in industrial settings. These methods allow for the efficient production of substituted benzothiophenes with high yields .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form thiophene oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is a common oxidizing agent used for thiophene oxidation.
Reduction: Hydrogenation using palladium catalysts can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .
Scientific Research Applications
Benzo[b]thiophene, 2,3,4,7-tetramethyl- has significant applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl substitutions.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Uniqueness
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it more suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
1010-50-0 |
---|---|
Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2,3,4,7-tetramethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3 |
InChI Key |
ZMAWYWXCNZDPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=C(C=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.